Einecs 303-953-3

CAS No.: 94232-27-6

Cat. No.: VC20293839

Molecular Formula: C18H25N5O7

Molecular Weight: 423.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94232-27-6 |

|---|---|

| Molecular Formula | C18H25N5O7 |

| Molecular Weight | 423.4 g/mol |

| IUPAC Name | (2S)-2-aminobutanedioic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C14H18N4O3.C4H7NO4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;5-2(4(8)9)1-3(6)7/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |

| Standard InChI Key | UIYDNHVEDFNQND-WNQIDUERSA-N |

| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C([C@@H](C(=O)O)N)C(=O)O |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C(C(C(=O)O)N)C(=O)O |

Introduction

Chemical Identity and Regulatory Classification

Nomenclature and Identifiers

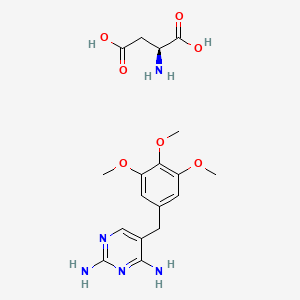

EINECS 303-953-3 is a salt formed between L-aspartic acid (an α-amino acid) and 5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diamine, a pyrimidine derivative with a trimethoxyphenyl substituent. Key identifiers include:

| Identifier Type | Value |

|---|---|

| EC Number | 303-953-3 |

| CAS Registry Number | 94232-27-6 |

| PubChem CID | 44145560 |

| DSSTox Substance ID | DTXSID20241155 |

| IUPAC Name | (2S)-2-aminobutanedioic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

The compound’s SMILES notation, \text{COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C([C@@H](C(=O)O)N)C(=O)O, confirms its stereochemistry and functional group arrangement .

Regulatory Status under REACH

Structural and Stereochemical Analysis

Molecular Architecture

The compound consists of two distinct moieties:

-

L-Aspartic Acid: A dicarboxylic amino acid with one chiral center (-configuration at C2), contributing hydrogen-bonding capacity via its amine and carboxylate groups.

-

5-((3,4,5-Trimethoxyphenyl)methyl)pyrimidine-2,4-diamine: A substituted pyrimidine featuring a trimethoxyphenylmethyl group at position 5 and amine groups at positions 2 and 4.

The 2D structure, as depicted in PubChem, highlights the planar pyrimidine ring and the methoxy-substituted aromatic system, which may influence π-π stacking interactions .

Stereochemical Considerations

The L-aspartic acid component introduces a defined stereocenter, rendering the compound enantiomerically pure. Computational descriptors from PubChem indicate one defined atom stereocenter and no undefined stereocenters, critical for assessing its potential bioactivity .

Physicochemical Properties

Computed Physicochemical Parameters

Key properties derived from PubChem’s computational tools include:

| Property | Value |

|---|---|

| Molecular Weight | 423.4 g/mol |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 12 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 206 Ų |

| LogP (Octanol-Water) | Not Available |

The high polar surface area (206 Ų) suggests limited membrane permeability, aligning with its potential as a hydrophilic compound .

Stability and Reactivity

Synthetic and Industrial Relevance

Hypothesized Applications

Given its structural features, EINECS 303-953-3 may serve as:

-

Pharmaceutical Intermediate: The pyrimidine scaffold is prevalent in antiviral and anticancer agents (e.g., trimethoprim analogs).

-

Chelating Agent: The carboxylate and amine groups could coordinate metal ions in catalytic or analytical contexts.

Future Research Directions

-

Toxicological Profiling: Acute and chronic toxicity studies to establish occupational exposure limits.

-

Application-Specific Studies: Screening for antimicrobial, anticancer, or catalytic activity.

-

Regulatory Compliance: Completion of REACH registration to clarify commercial viability in the EU.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume